REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([NH:6][CH2:7][C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[CH3:13].[N+:14]([O-])([OH:16])=[O:15].C(O)(C(F)(F)F)=[O:19]>>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([NH:6][C:7](=[O:19])[C:8](=[O:12])[NH:9]2)=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[CH3:13]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2NCC(NC2=C1)=O)C
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Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting red solution was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
|
ADDITION
|
Details
|
the residue diluted with water (4.0 mL)
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Type
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FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C2NC(C(NC2=C1)=O)=O)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |